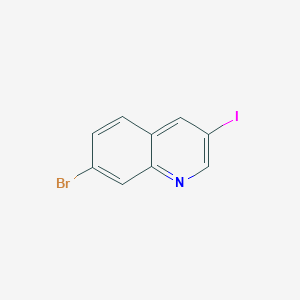
7-Bromo-3-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-iodoquinoline is a compound with the CAS Number: 1416440-61-3 . It has a molecular weight of 333.95 and is typically stored at room temperature . The compound is usually in powder form .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, has been a topic of interest in recent years due to their applications in medicinal and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5BrIN/c10-7-2-1-6-3-8 (11)5-12-9 (6)4-7/h1-5H . This indicates that the compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Physical and Chemical Properties Analysis
This compound has a molecular weight of 333.95 . It is typically stored at room temperature and is usually in powder form .Scientific Research Applications
Synthesis and Intermediate Applications
7-Bromo-3-iodoquinoline serves as an important intermediate in the synthesis of various biologically active compounds. For instance, it is utilized in the synthesis of GSK2126458, a potent compound with biomedical applications, through a process involving cyclization and substitution reactions (Wang et al., 2015). Similarly, it is employed in the creation of various quinoline derivatives, which are valuable in pharmaceutical research (Şahin et al., 2008).
Role in Cancer Research
In the field of cancer research, halogenated quinolines, like this compound derivatives, have shown promising results. For example, halogenated noscapine analogs, which include bromo-analogs, exhibit higher tubulin-binding activity and effectively inhibit the proliferation of human cancer cells. These analogs also induce apoptotic cell death, making them significant in the study of cancer treatment (Aneja et al., 2006).
Use in Antimalarial Research
This compound compounds have been explored for their potential in treating malaria. Studies have found that 7-bromo and 7-iodo-aminoquinolines with certain side chains display activity against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum, the parasite responsible for malaria (De et al., 1998).
Photolabile Protecting Groups
The use of bromo-quinolines in photolabile protecting groups has been explored, particularly for their application in biological studies. For instance, 8-Bromo-7-hydroxyquinoline has been used as a photoremovable protecting group for physiological studies, showing efficient photolysis under both one-photon and two-photon excitation, thus enabling the regulation of biological effector actions in cell and tissue culture with light (Zhu et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
7-Bromo-3-iodoquinoline is a derivative of quinoline , a heterocyclic compound that has been widely used in medicinal chemistry
Mode of Action
As a quinoline derivative, it may share some of the biological activities common to other quinoline compounds . These compounds often interact with their targets, leading to changes at the molecular and cellular levels . .
Biochemical Pathways
Quinoline derivatives are known to have diverse biological and pharmaceutical activities , suggesting that they may affect multiple pathways
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities . .
Properties
IUPAC Name |
7-bromo-3-iodoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDYCSOXGKFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416440-61-3 |
Source


|
| Record name | 7-bromo-3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
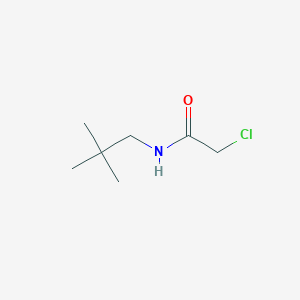
![N-(3-methylphenyl)-7-oxo-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2479708.png)
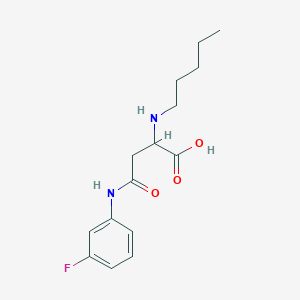
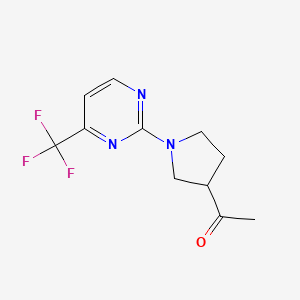
![ethyl (7Z)-2-{[(4-chlorophenyl)carbonyl]amino}-7-(hydroxyimino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479711.png)
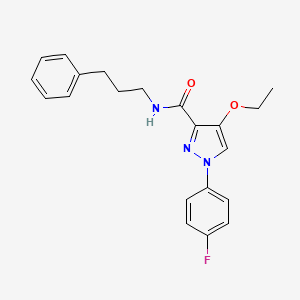

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2479716.png)
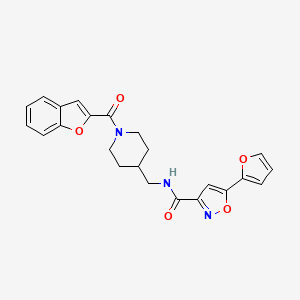

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2479721.png)
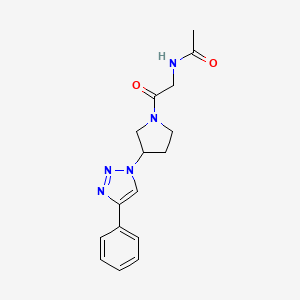
![2-(2-Chloro-6-fluorobenzyl)-4-{[(4-methylbenzyl)imino]methyl}-1,3-benzenediol](/img/structure/B2479725.png)

